1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone is a synthetic organic compound that features a complex structure combining an imidazole ring, a piperazine ring, and an o-tolyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole derivative, followed by the formation of the piperazine intermediate. The final step involves the coupling of the piperazine intermediate with the o-tolyloxy ethanone derivative under specific reaction conditions, such as the use of a base (e.g., sodium hydride) and an appropriate solvent (e.g., dimethylformamide).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an appropriate solvent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of imidazole N-oxides.
Reduction: Conversion to the corresponding alcohol.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity. The piperazine ring may interact with neurotransmitter receptors, potentially modulating their function. The o-tolyloxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(p-tolyloxy)ethanone: Similar structure but with a para-tolyloxy group.
1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(m-tolyloxy)ethanone: Similar structure but with a meta-tolyloxy group.
Uniqueness: 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone is unique due to the specific positioning of the o-tolyloxy group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacokinetic and pharmacodynamic properties compared to its para- and meta- counterparts.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[4-(2-imidazol-1-ylethyl)piperazin-1-yl]-2-(2-methylphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-16-4-2-3-5-17(16)24-14-18(23)22-12-10-20(11-13-22)8-9-21-7-6-19-15-21/h2-7,15H,8-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHNNPQGRSVJRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCN(CC2)CCN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.